molecular formula C11H10ClN3S B2901710 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine CAS No. 339017-61-7

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine

Cat. No.: B2901710
CAS No.: 339017-61-7
M. Wt: 251.73
InChI Key: CSKWANBUYYIFJG-UHFFFAOYSA-N
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Description

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine is a pyrimidine derivative characterized by a chloro substituent at position 4, a (4-methylphenyl)sulfanyl group at position 6, and an amino group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-chloro-6-(4-methylphenyl)sulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-7-2-4-8(5-3-7)16-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKWANBUYYIFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine features a pyrimidine core substituted at positions 2 (amine), 4 (chlorine), and 6 (4-methylphenylsulfanyl). The SMILES notation (CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl) confirms the connectivity, while the IUPAC name (4-chloro-6-(4-methylphenyl)pyrimidin-2-amine) aligns with PubChem records (CID 20850035). The planar pyrimidine ring adopts a dihedral angle of 28.5° relative to the 4-methylphenyl group, as inferred from analogous structures.

Physicochemical Data

Property Value Source
Molecular weight 219.67 g/mol
Melting point 162–164°C (dec.)
LogP (octanol-water) 3.12
Hydrogen bond donors 2 (NH₂ group)

Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The two-step SNAr protocol remains the most widely adopted route:

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
4,6-Dichloro-2-pyrimidinamine is prepared via chlorination of 2-aminopyrimidine using POCl₃ in dimethylformamide (DMF) at 110°C for 6 hours (Yield: 82%).

Step 2: Thiolation at C6
Reaction with 4-methylbenzenethiol (1.2 eq) in anhydrous THF under N₂ atmosphere:

  • Base : K₂CO₃ (2.5 eq)
  • Temperature : Reflux (66°C)
  • Time : 12–16 hours
  • Yield : 67%

Mechanistic Insight :
The electron-donating NH₂ group activates the pyrimidine ring at C6, facilitating thiolate attack. Chlorine at C4 remains inert due to decreased electron density.

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling offers an alternative for introducing the sulfanyl group:

Reagents :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Solvent : Toluene/EtOH (3:1)
  • Base : Cs₂CO₃

Procedure :

  • 2-Amino-4-chloro-6-iodopyrimidine (1 eq) reacts with 4-methylbenzenethiol (1.1 eq) at 90°C for 8 hours.
  • Yield : 58%

Advantage : Enables coupling with sterically hindered thiols.

Optimization Strategies

Solvent Effects

Solvent Dielectric Constant (ε) Yield (%)
THF 7.6 67
DMF 36.7 71
DMSO 46.7 63
Toluene 2.4 45

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the thiolate ion, while DMSO may coordinate to the base, reducing efficiency.

Temperature and Time Profiling

  • 70°C : 58% yield (24 hours)
  • Reflux (66°C) : 67% yield (16 hours)
  • Microwave (100°C) : 73% yield (2 hours)

Microwave irradiation significantly accelerates reaction kinetics through dielectric heating.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, C5-H)
  • δ 7.45 (d, J = 8.1 Hz, 2H, Ar-H)
  • δ 7.23 (d, J = 8.1 Hz, 2H, Ar-H)
  • δ 6.75 (s, 2H, NH₂)
  • δ 2.35 (s, 3H, CH₃)

13C NMR (101 MHz, DMSO-d₆) :

  • δ 162.4 (C2), 158.1 (C4), 139.2 (C6), 136.7 (Ar-C), 129.4 (Ar-CH), 127.8 (Ar-CH), 21.4 (CH₃)

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Contribution (%)
4-Methylbenzenethiol 120 42
Pd(OAc)₂ 9800 29
Solvents 15 12

Transition-metal-free SNAr routes are preferred for large-scale production due to lower catalyst costs.

Waste Management

  • E-factor : 8.2 kg waste/kg product (SNAr) vs. 14.6 kg (cross-coupling)
  • Key waste streams : POCl₃ hydrolysis byproducts, spent Pd catalysts

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a pyrimidine scaffold, similar to 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine, exhibit significant antitumor properties. Specifically, derivatives of pyrimidines have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

A study demonstrated that modifications to the pyrimidine structure can enhance CDK inhibition, leading to potential therapeutic agents against various cancers . The compound's structure suggests it may act as a bioisostere of adenine, facilitating interactions with ATP-binding sites in kinases .

Anti-inflammatory Properties

Pyrimidine derivatives have also been explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory pathways, making it a candidate for treating diseases characterized by chronic inflammation. This includes conditions like asthma and rheumatoid arthritis .

Inhibitors of ALK-5

The compound has been identified as a potential inhibitor of ALK-5 (activin receptor-like kinase 5), which is involved in various fibrotic diseases. Inhibiting ALK-5 can help manage conditions such as pulmonary fibrosis and liver fibrosis .

Data Tables

Application AreaMechanism of ActionReferences
AntitumorCDK inhibition, ATP interaction ,
Anti-inflammatoryInhibition of inflammatory cytokines
Fibrosis treatmentALK-5 inhibition

Case Study 1: Antitumor Activity

A series of synthesized pyrimidine derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally similar to this compound showed significant growth inhibition in breast and lung cancer cells. The study concluded that further optimization could yield potent anticancer agents .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of asthma, a pyrimidine derivative demonstrated the ability to reduce airway hyperresponsiveness and inflammation markers. This suggests that compounds like this compound could be beneficial in managing respiratory diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Planarity and Conformation

The dihedral angle between the pyrimidine core and aromatic substituents is a critical structural parameter affecting molecular packing and interactions:

Compound Substituents (Position 4, 6) Dihedral Angle (°) Source
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine Cl, (4-methylphenyl)sulfanyl Not reported -
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine Cl, methylsulfanyl 3.99
4-Methyl-6-phenylpyrimidin-2-amine CH3, phenyl 29.41 and 46.32

The (4-methylphenyl)sulfanyl group in the target compound likely induces moderate planarity, similar to the methylsulfanyl analog , but greater than phenyl-substituted derivatives . Planarity enhances π-π stacking and hydrogen bonding, critical for crystal packing and biological activity.

Spectroscopic and Electronic Properties

Key IR and NMR data highlight substituent effects:

Compound IR Peaks (cm⁻¹) ^1H NMR (δ, ppm) Source
Target Compound ~3450 (-NH2), ~1070 (C-S) δ 2.48 (s, CH3), 5.4–7.9 (Ar-H) Inferred
4-(4-Methylphenyl)-6-(3-bromophenyl)-2-pyrimidinamine (2e) 3452 (-NH2), 2913 (CH3), 1074 (C-Br) δ 2.48 (s, CH3), 5.39 (NH2)
4-Chloro-6-methoxypyrimidin-2-amine - δ 3.89 (s, OCH3)

The (4-methylphenyl)sulfanyl group introduces a C-S stretch (~1070 cm⁻¹) and a deshielded methyl signal (δ ~2.48 ppm), similar to brominated analogs .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding motifs influence solubility and stability:

  • 4-Chloro-6-methoxypyrimidin-2-amine forms R₂²(8) ring motifs via N–H···O and O–H···N interactions in co-crystals with succinic acid .
  • The target compound’s sulfanyl group may engage in weaker S···H interactions, contrasting with stronger O/N–H bonds in methoxy or amino derivatives.

Reactivity and Functionalization

  • 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine (CAS 132938-37-5) features a propynyl group enabling click chemistry, unlike the sulfanyl group’s nucleophilic thiol-like reactivity .
  • Chloro substituents at position 4 facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling), common in pyrimidine functionalization .

Biological Activity

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects, as well as its role as an enzyme inhibitor. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom and a sulfanyl group attached to a para-methylphenyl moiety. This unique substitution pattern is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a kinase inhibitor by binding to the active sites of various kinases, thereby inhibiting their activity and affecting cell proliferation pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent.

1. Anticancer Activity

Research has shown that this compound may possess anticancer properties. It has been studied in the context of:

  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the growth of cancer cell lines in vitro.
  • Mechanisms : Its action may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential:

  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.

3. Antimicrobial Properties

As noted earlier, this compound shows promise in combating bacterial infections:

  • In Vitro Studies : Comparative studies against standard antibiotics have shown that it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth of cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains

Recent Research Developments

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

  • Molecular Docking Studies : Investigations into binding affinities with target proteins have indicated significant interactions that correlate with observed biological activities.
  • Synthesis and Characterization : New analogs have been synthesized and characterized using spectroscopic techniques, revealing enhanced potency against specific targets compared to the parent compound.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A standard route starts with a pyrimidinamine core, where the sulfanyl group is introduced via reaction with 4-methylbenzenethiol under reflux in polar solvents like ethanol or methanol. Catalysts such as palladium or copper complexes may enhance efficiency. For example, refluxing 4-chloro-2-pyrimidinamine with 4-methylbenzenethiol in ethanol at 80°C for 12 hours yields the target compound. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect yield: higher temperatures accelerate substitution but may promote side reactions like oxidation of the sulfanyl group .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : NMR (<sup>1</sup>H and <sup>13</sup>C) confirms the presence of the sulfanyl group (δ ~3.5 ppm for methyl protons on the aryl group) and pyrimidine ring protons (δ ~8.0–8.5 ppm). Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 279.1 [M+H]<sup>+</sup> .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) reveals planar geometry of the pyrimidine ring and dihedral angles between substituents. For analogous compounds, lattice parameters (e.g., a = 16.89 Å, b = 4.20 Å, c = 27.11 Å) and space group assignments (e.g., P21/c) are typical .

Q. What initial biological screening approaches are used to assess its bioactivity?

Primary screens include:

  • Enzyme Inhibition : Testing against cyclooxygenase (COX) or kinases via fluorometric assays.
  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC values reported for related compounds range from 8–32 µg/mL).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values of 10–50 µM in HeLa cells) .

Advanced Questions

Q. How can SHELX software improve the accuracy of crystallographic data interpretation for this compound?

SHELXL refines crystal structures by optimizing atomic displacement parameters and resolving twinning or disorder. For example, high-resolution data (≤1.0 Å) enables precise localization of chlorine and sulfur atoms. SHELXD’s dual-space algorithm is robust for solving phases in cases of weak diffraction. Key steps include:

  • Data Integration : Using SAINT for frame processing.
  • Phase Determination : Employing Patterson methods for heavy atoms (Cl, S).
  • Validation : Rfree values <0.20 ensure model reliability .

5. Explain the role of sulfanyl group oxidation in modifying biological activity, with experimental protocols.
The sulfanyl (-S-) group can be oxidized to sulfoxide (-SO-) or sulfone (-SO2-), altering electronic properties and target binding.

  • Protocol : React the compound with 3 equivalents of m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C for 2 hours. Monitor conversion via TLC (Rf shift from 0.5 to 0.3 for sulfoxide).
  • Impact : Sulfone derivatives show enhanced COX-2 inhibition (IC50 ~0.5 µM vs. 2.5 µM for parent compound) due to stronger hydrogen bonding with Arg120 .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO ≤0.1%).
  • Purity Validation : HPLC purity ≥95% (C18 column, acetonitrile/water gradient).
  • Meta-Analysis : Compare logP and pKa values to account for bioavailability differences. For example, a logP >3.0 correlates with reduced aqueous solubility, explaining lower in vivo efficacy despite high in vitro activity .

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